molecular formula C8H11Cl2N B1462899 5-Chloro-N,2-dimethylaniline hydrochloride CAS No. 1187386-18-0

5-Chloro-N,2-dimethylaniline hydrochloride

Cat. No.: B1462899
CAS No.: 1187386-18-0
M. Wt: 192.08 g/mol
InChI Key: YGQVPSIEKHCIGU-UHFFFAOYSA-N
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Description

5-Chloro-N,2-dimethylaniline hydrochloride: is an organic compound with the molecular formula C₈H₁₁Cl₂N. It is a derivative of aniline, featuring a chloro group at the 5-position and two methyl groups at the N and 2-positions. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-nitroaniline followed by reduction and subsequent methylation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, followed by methylation using methyl iodide in the presence of a base like sodium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and methylation, followed by purification through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N,2-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-N,2-dimethylaniline hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules .

Biology and Medicine: It can be used as a precursor for the synthesis of drugs with various therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as an intermediate makes it valuable in the manufacturing of a wide range of products .

Mechanism of Action

The mechanism of action of 5-Chloro-N,2-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-N,2-dimethylaniline hydrochloride is unique due to the presence of both chloro and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in various synthetic pathways .

Biological Activity

5-Chloro-N,2-dimethylaniline hydrochloride is an organic compound with significant biological activity, primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular formula is C₈H₁₁ClN, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through several methods, including the alkylation of 5-chloro-2-nitroaniline followed by reduction and methylation. The compound's structure features a chloro group at the 5-position and two methyl groups at the nitrogen and 2-positions, which contribute to its unique chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme or receptor activity by binding to these targets, influencing various biochemical pathways. This interaction can lead to altered cellular responses, which are crucial for its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : There is evidence supporting its use in cancer research, particularly in synthesizing compounds that inhibit tumor cell proliferation. The compound's structural features may enhance its efficacy against certain cancer cell lines.
  • Toxicological Effects : Toxicological studies have shown that exposure to 5-Chloro-N,2-dimethylaniline can lead to adverse effects such as methaemoglobinaemia and decreased erythrocyte counts in animal models . These findings highlight the need for careful handling and further investigation into its safety profile.

Case Studies and Research Findings

A review of recent literature reveals several important findings regarding the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of 5-Chloro-N,2-dimethylaniline showed significant inhibition of cell proliferation in various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values ranging from 0.126 μM to 27.4 nM against specific tumor cells .
  • Mechanistic Insights : Research has identified that the compound may induce apoptosis in cancer cells by promoting caspase activation and inhibiting key signaling pathways involved in cell survival .
  • Comparative Studies : When compared to similar compounds like N,N-Dimethylaniline and other chloroanilines, this compound displayed unique reactivity profiles due to the combination of chloro and methyl substituents. This uniqueness enhances its potential as a versatile intermediate in drug development.

Data Tables

Biological Activity IC50 Values (μM) Target Cells
Anticancer0.126 - 27.4MDA-MB-231 (TNBC)
AntimicrobialNot specifiedVarious bacterial strains
ToxicityNot specifiedRat models

Properties

IUPAC Name

5-chloro-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVPSIEKHCIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675167
Record name 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-18-0
Record name Benzenamine, 5-chloro-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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